molecular formula C8H15NO B13633049 1-(3-Ethylazetidin-3-yl)propan-1-one

1-(3-Ethylazetidin-3-yl)propan-1-one

Cat. No.: B13633049
M. Wt: 141.21 g/mol
InChI Key: BGQCGJTVHZVVJA-UHFFFAOYSA-N
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Description

1-(3-Ethylazetidin-3-yl)propan-1-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylazetidin-3-yl)propan-1-one typically involves the reaction of ethylamine with a suitable precursor, such as 3-chloropropan-1-one, under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of the 3-chloropropan-1-one, leading to the formation of the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylazetidin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The azetidine ring can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

1-(3-Ethylazetidin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethylazetidin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminoazetidin-1-yl)propan-1-one: Similar structure but with an amino group instead of an ethyl group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring and methoxy groups, differing significantly in structure and properties.

    1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Features pyrazole rings, offering different chemical reactivity and applications.

Uniqueness

1-(3-Ethylazetidin-3-yl)propan-1-one is unique due to its specific azetidine ring structure and the presence of an ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(3-ethylazetidin-3-yl)propan-1-one

InChI

InChI=1S/C8H15NO/c1-3-7(10)8(4-2)5-9-6-8/h9H,3-6H2,1-2H3

InChI Key

BGQCGJTVHZVVJA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CNC1)CC

Origin of Product

United States

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